molecular formula C24H54N3PS B1345657 Hexabutylthiophosphoramide CAS No. 3949-47-1

Hexabutylthiophosphoramide

Cat. No.: B1345657
CAS No.: 3949-47-1
M. Wt: 447.7 g/mol
InChI Key: MAEYAXJKWCYNNG-UHFFFAOYSA-N
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Description

Hexabutylthiophosphoramide is an organophosphorus compound with the molecular formula C₂₄H₅₄N₃PS It is known for its unique structure, which includes a phosphorus atom bonded to a sulfur atom and three nitrogen atoms, each of which is further bonded to butyl groups

Preparation Methods

Hexabutylthiophosphoramide can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus pentasulfide with butylamine. The reaction typically occurs under controlled conditions, such as a specific temperature range and the presence of a solvent to facilitate the reaction. Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Hexabutylthiophosphoramide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert this compound to its corresponding phosphine derivatives.

    Substitution: The butyl groups attached to the nitrogen atoms can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexabutylthiophosphoramide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur-nitrogen compounds.

    Biology: Research has explored its potential as an inhibitor of certain enzymes due to its ability to interact with sulfur-containing active sites.

    Medicine: There is ongoing research into its potential use as a therapeutic agent, particularly in the treatment of diseases involving abnormal enzyme activity.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.

Mechanism of Action

The mechanism of action of hexabutylthiophosphoramide involves its interaction with molecular targets, such as enzymes with sulfur-containing active sites. The compound can form stable complexes with these enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Hexabutylthiophosphoramide can be compared with other organophosphorus compounds, such as:

    Hexamethylphosphoramide: Similar in structure but with methyl groups instead of butyl groups.

    Triphenylphosphine: Contains phenyl groups instead of butyl groups and lacks the sulfur atom.

    Phosphorothioic acid derivatives: Compounds with similar phosphorus-sulfur bonds but different organic substituents.

This compound is unique due to its specific combination of butyl groups and the presence of both phosphorus and sulfur atoms, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

N-bis(dibutylamino)phosphinothioyl-N-butylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H54N3PS/c1-7-13-19-25(20-14-8-2)28(29,26(21-15-9-3)22-16-10-4)27(23-17-11-5)24-18-12-6/h7-24H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEYAXJKWCYNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)P(=S)(N(CCCC)CCCC)N(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H54N3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192628
Record name Hexabutylthiophosphoramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3949-47-1
Record name Hexabutylthiophosphoramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003949471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexabutylthiophosphoramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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